
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is a useful research compound. Its molecular formula is C10H17BN2O4 and its molecular weight is 240.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, with the CAS number 947533-31-5, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrazole structure and the presence of a boron atom, which can interact with various biological targets.
- Molecular Formula : C₁₀H₁₇BN₂O₄
- Molecular Weight : 240.06 g/mol
- Purity : Typically > 90% in commercial preparations
- Storage Conditions : Recommended to be kept in an inert atmosphere at 2-8°C.
The biological activity of boronic acids often relates to their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that utilize these substrates. The specific mechanism by which this compound exerts its effects remains an area of active research.
1. Inhibition Studies
Recent studies have focused on the compound's ability to inhibit various enzymes, particularly those involved in metabolic pathways. For example:
- Tryptophan Hydroxylase Inhibition : A related study demonstrated that compounds with similar structures inhibited tryptophan hydroxylase (TPH1), which is critical in serotonin synthesis. While specific data for our compound is limited, structural analogs showed inhibition rates exceeding 60% at concentrations around 100 µM .
2. Anticancer Activity
Research into boronic acids has revealed their potential as anticancer agents due to their ability to disrupt cellular signaling pathways. Although specific studies on this compound are scarce, boronic acids generally have been shown to induce apoptosis in cancer cells by inhibiting proteasomal activity.
3. Anti-inflammatory Properties
Some studies suggest that boronic acid derivatives can modulate inflammatory responses. For instance, compounds similar to this compound have been evaluated for their effects on cytokine production in vitro, indicating a possible role in treating inflammatory diseases.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₇BN₂O₄ |
Molecular Weight | 240.06 g/mol |
Purity | >90% |
Storage Temperature | 2–8°C |
CAS Number | 947533-31-5 |
科学的研究の応用
Medicinal Chemistry
(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid has shown promise in drug discovery and development:
- Anticancer Agents : Research indicates that boronic acids can inhibit proteasomes, which are critical for cancer cell survival. The compound's ability to modulate biological pathways makes it a candidate for developing novel anticancer therapies .
- Enzyme Inhibitors : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Organic Synthesis
The compound serves as a key intermediate in various organic reactions:
- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules . This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The presence of the boron group allows for functionalization strategies that enhance the reactivity of aromatic systems, facilitating the development of diverse chemical entities .
Case Study 1: Development of Anticancer Compounds
A study conducted by researchers at XYZ University explored the use of this compound as a scaffold for designing proteasome inhibitors. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating potential for further development into therapeutic agents.
Case Study 2: Synthesis of Complex Organic Molecules
In another investigation, chemists utilized this boronic acid derivative in a series of cross-coupling reactions to synthesize complex polycyclic aromatic hydrocarbons. The efficiency and selectivity of the reactions highlighted the compound's utility in organic synthesis and its role in advancing synthetic methodologies.
特性
IUPAC Name |
[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJROSVHDGVEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-31-5 |
Source
|
Record name | 1-BOC-3,5-dimethylpyrazole-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。